Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridine rings through adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate typically involves multistep processes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions . For instance, starting from 4-chloro-2,7-dimethyl-1,8-naphthyridine, the compound can be synthesized by stirring with methanolic potassium hydroxide at room temperature . Another approach involves the use of multicomponent reactions, cycloaddition reactions, and microwave-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide in dioxane to form corresponding aldehydes.
Reduction: Sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, sodium borohydride for reduction, and methanolic potassium hydroxide for substitution reactions . Reaction conditions typically involve room temperature or mild heating to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include aldehydes, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . For example, it may interfere with DNA synthesis or enzyme activity, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as 2-methyl-1,6-naphthyridine and 4-hydroxy-7-methyl-1,8-naphthyridine .
Uniqueness
What sets methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate apart is its unique structural features and reactivity profile. Its specific substitution pattern and functional groups make it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
112561-61-2 |
---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-9-5-12-4-3-8(9)10(6-13-7)11(14)15-2/h3-7,13H,1-2H3 |
InChI Key |
PHLWOYREDQCDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CN=C2)C(=CN1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.